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molecular formula C10H10F3N3S B8349964 (1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide

(1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide

Cat. No. B8349964
M. Wt: 261.27 g/mol
InChI Key: OWGYCXXXFUULRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227936B2

Procedure details

A sulfide feed stream known to include acidic impurities was titrated with dilute NaOH and found to contain about 3.2×10−5 moles of acid/gram. The cyanamide was titrated with dilute NaOH and found to contain about 2.01×10−5 moles of acid/gram. Thus, for the oxidation reaction of 5-[1-(methylthio)ethyl]-2-trifluoromethylpyridine with cyanamide and sodium hypochlorite (13%) conducted on a 0.047 mole scale, the total moles of acid in the mixture was 0.00041 moles. The effect of adding NaOH to the mixture to neutralize the acidity in the sulfide feed stream and the cyanamide was determined. The NaOH was added as a 25% aqueous solution and stirred for about 5 minutes before adding the sodium hypochlorite. The results are summarized in Table 2.
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]#[C:4][NH2:5].[CH3:6][S:7][CH:8]([C:10]1[CH:11]=[CH:12][C:13]([C:16]([F:19])([F:18])[F:17])=[N:14][CH:15]=1)[CH3:9].Cl[O-].[Na+]>>[C:4]([N:5]=[S:7]([CH3:6])[CH:8]([C:10]1[CH:15]=[N:14][C:13]([C:16]([F:19])([F:17])[F:18])=[CH:12][CH:11]=1)[CH3:9])#[N:3] |f:0.1,4.5|

Inputs

Step One
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(C)C=1C=CC(=NC1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(#N)N=S(C(C)C=1C=NC(=CC1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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